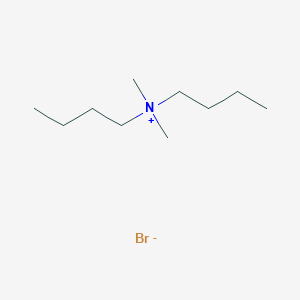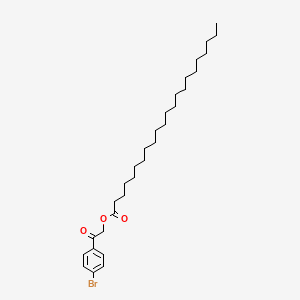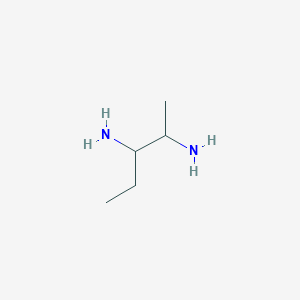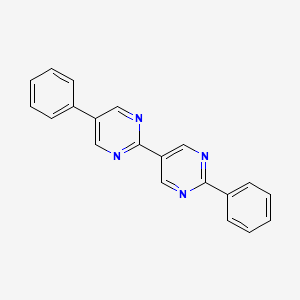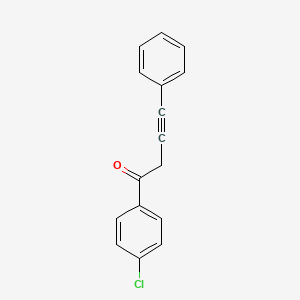![molecular formula C17H30OSi B14289046 [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane CAS No. 123621-30-7](/img/structure/B14289046.png)
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a methoxyphenyl group attached to a silicon atom, which is further bonded to three isopropyl groups. The presence of the methoxy group and the silicon atom imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane typically involves the reaction of (4-methoxyphenyl)methyl chloride with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include transition metal complexes and organometallic reagents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a hydroxy derivative.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxyphenylmethanol.
Substitution: Various silicon-containing derivatives depending on the nucleophile used.
科学的研究の応用
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can form stable bonds with various functional groups. These interactions contribute to the compound’s reactivity and its ability to modulate biological processes.
類似化合物との比較
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)methyl]tri(methyl)silane: Differing in the alkyl groups attached to the silicon atom, this compound exhibits different reactivity and applications.
[(4-Methoxyphenyl)methyl]tri(ethyl)silane: Similar in structure but with ethyl groups instead of isopropyl groups, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
特性
CAS番号 |
123621-30-7 |
|---|---|
分子式 |
C17H30OSi |
分子量 |
278.5 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H30OSi/c1-13(2)19(14(3)4,15(5)6)12-16-8-10-17(18-7)11-9-16/h8-11,13-15H,12H2,1-7H3 |
InChIキー |
VGYFOHTYAFEUGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](CC1=CC=C(C=C1)OC)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
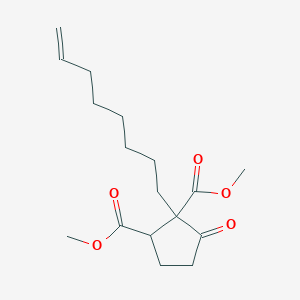


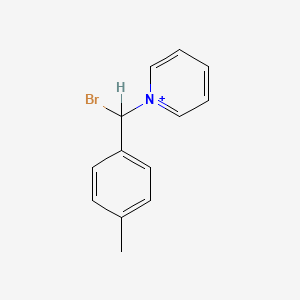
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
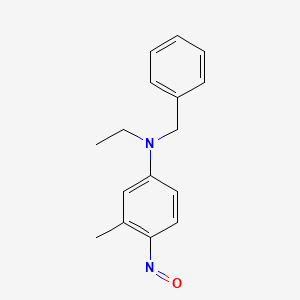
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
